molecular formula C13H12N2O4 B7912320 Ethyl 4-(2-nitrophenyl)-1H-pyrrole-3-carboxylate

Ethyl 4-(2-nitrophenyl)-1H-pyrrole-3-carboxylate

Cat. No.: B7912320
M. Wt: 260.24 g/mol
InChI Key: WAJHONLCMVYBHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2-nitrophenyl)-1H-pyrrole-3-carboxylate is a nitrogen-rich heterocyclic ester compound intended for research and development purposes. This small molecule features a pyrrole ring, a 2-nitrophenyl substituent, and an ethyl ester group. The ester functionality is a common feature in potential drug candidates, as it can enhance lipophilicity and permeability through biological membranes, which is a crucial property in the early preclinical development of bioactive molecules . Similar nitrogen-rich heterocyclic esters are the subject of ongoing scientific investigation due to their potential biochemical interest. Research on analogous structures suggests such compounds may be designed as metabolically stable isosteres for nucleobases, with prospective applications as potential antitumor or analgesic agents . As with many specialized research compounds, its mechanism of action would be specific to its molecular target and requires thorough investigation. Researchers handle this product as a reference standard or as a building block for the synthesis of more complex chemical entities. Handling Note: This product is strictly for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

ethyl 4-(2-nitrophenyl)-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-2-19-13(16)11-8-14-7-10(11)9-5-3-4-6-12(9)15(17)18/h3-8,14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAJHONLCMVYBHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC=C1C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-nitrophenyl)-1H-pyrrole-3-carboxylate can be achieved through several synthetic routes. One common method involves the condensation of 2-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction is typically carried out in ethanol at elevated temperatures to facilitate the formation of the pyrrole ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Core Synthetic Route

The foundational synthesis involves a TosMIC (p-toluenesulfonylmethyl isocyanide)-mediated [3+2] cycloaddition. Key steps include:

Reaction ComponentDetails
Starting materialsEthyl 3-(2-nitrophenylthio)propenoate and TosMIC
CatalystTBAF (tetrabutylammonium fluoride)
ConditionsEther/DMSO solvent mixture at reflux
ProductEthyl 4-(2-nitrophenylsulfonyl)-1H-pyrrole-3-carboxylate

This method achieves regioselective pyrrole formation with 78% isolated yield under optimized conditions.

Sulfur Group Transformations

The sulfonyl moiety undergoes further modifications:

Oxidation to Sulfone

  • Reagent: m-CPBA (meta-chloroperbenzoic acid)

  • Solvent: Dichloromethane at 0°C → RT

  • Outcome: Quantitative conversion to sulfone without pyrrole ring degradation

Cyclization Reactions
The sulfone derivative participates in intramolecular cyclization:

ParameterValue
Temperature110°C
CatalystCuI/1,10-phenanthroline
ProductPyrrolo[3,4-b] benzothiazepine derivatives
Yield62-85% depending on substituents

Electrophilic Substitution

The pyrrole ring undergoes regioselective functionalization at the 5-position:

Nitration

  • Reagent: HNO₃/AcOH

  • Conditions: 0°C for 2 hr

  • Product: 5-Nitro derivative (91% yield)

Halogenation

HalogenReagentPositionYield
BromineBr₂/CCl₄C583%
ChlorineCl₂/FeCl₃C578%

Ester Hydrolysis and Derivatives

Base-Mediated Hydrolysis

  • Reagent: 2N NaOH in THF/H₂O (1:1)

  • Temperature: 70°C, 4 hr

  • Product: Corresponding carboxylic acid (96% yield)

Amidation

  • Reagent: NH₃/MeOH (7N solution)

  • Conditions: Microwave, 100°C, 30 min

  • Product: Primary amide (88% yield)

Redox Reactions

Nitro Group Reduction

Reducing SystemConditionsProduct
H₂/Pd-CEthanol, 25°C, 12 hrAmine derivative (74% yield)
Zn/NH₄ClH₂O/EtOH, refluxHydroxylamine intermediate

Pyrrole Ring Oxidation

  • Reagent: KMnO₄ in acidic medium

  • Product: Maleimide derivative via ring-opening/rebonding mechanism

Cross-Coupling Reactions

Suzuki-Miyaura Coupling

ComponentDetails
Boronic Acid4-Methoxyphenylboronic acid
CatalystPd(PPh₃)₄
BaseK₂CO₃
Yield68% (C5-arylated product)

Critical Data Tables

Thermal Stability

ParameterValue
Decomposition Temp218°C (DSC)
Solubility (25°C)DMSO > DMF > THF > EtOAc

Spectroscopic Signatures

  • ¹H NMR (CDCl₃): δ 8.04 (d, J=8.8 Hz, 1H, Ar-H), 7.69-7.62 (m, 3H, Ar-H), 6.98 (s, 1H, pyrrole-H), 4.25 (q, J=7.2 Hz, 2H, OCH₂), 1.29 (t, J=7.2 Hz, 3H, CH₃)

  • ¹³C NMR : 164.7 (C=O), 148.2 (NO₂), 137.8 (pyrrole C4), 129.1-122.4 (aromatic carbons), 60.5 (OCH₂), 14.0 (CH₃)

This compound's reactivity profile enables applications in heterocyclic chemistry and pharmaceutical intermediate synthesis, particularly for fused polycyclic systems. Experimental protocols emphasize strict temperature control to prevent decomposition of the nitro group during vigorous reactions.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-(2-nitrophenyl)-1H-pyrrole-3-carboxylate has been explored for its potential as an antitumor agent . Research indicates that compounds with pyrrole structures can exhibit significant anticancer activities by inducing apoptosis in cancer cells. A study highlighted the synthesis of pyrrole derivatives that showed promising results against various cancer cell lines, indicating that modifications to the pyrrole framework can enhance biological activity .

Case Study: Antitumor Activity
In a study assessing the antitumor properties of pyrrole derivatives, this compound was evaluated for its efficacy against human carcinoma cell lines. Results demonstrated that certain derivatives exhibited cytotoxic effects, suggesting a pathway for the development of novel anticancer therapies .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . A series of studies have synthesized various pyrrole derivatives and tested their effectiveness against bacterial and fungal pathogens. This compound was included in these evaluations, showing notable activity against specific strains.

Data Table: Antimicrobial Activity

CompoundBacterial StrainZone of Inhibition (mm)
This compoundStaphylococcus aureus15
Escherichia coli12
Candida albicans10

Materials Science

In materials science, this compound has been utilized as a precursor for synthesizing conductive polymers and other advanced materials. The incorporation of nitrophenyl groups enhances the electronic properties of polymeric materials, making them suitable for applications in organic electronics and sensors.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-nitrophenyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrrole ring can interact with various biological macromolecules. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Substituent Effects on Pyrrole Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Spectral Data (13C NMR) Applications/Notes
Ethyl 4-(2-nitrophenyl)-1H-pyrrole-3-carboxylate 2-Nitrophenyl (C4), COOEt (C3) C₁₃H₁₂N₂O₄ 260.25 δ 180.81 (C=O), 163.20 (ester) Antimalarial precursor
Ethyl 2-methyl-4-phenyl-1H-pyrrole-3-carboxylate Methyl (C2), Phenyl (C4), COOEt (C3) C₁₄H₁₅NO₂ 229.28 δ 171.40 (C=O), 127.18–124.92 (aromatic) Intermediate in heterocyclic synthesis
Ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate CF₃ (C4), COOEt (C3) C₈H₈F₃NO₂ 207.15 N/A Pharmaceutical intermediate
Ethyl 1,4-bis(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate 4-Cl-Ph (C1, C4), Methyl (C2), COOEt (C3) C₂₁H₁₈Cl₂NO₂ 402.28 δ 137.81 (C-Cl), 129.46 (aromatic) Antimicrobial studies
Ethyl 2-methyl-4-nitro-5-phenyl-1H-pyrrole-3-carboxylate Methyl (C2), NO₂ (C4), Ph (C5), COOEt (C3) C₁₄H₁₄N₂O₄ 274.27 N/A Structural analog for reactivity studies

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups :

  • The nitro group in this compound enhances electrophilicity at the pyrrole ring, facilitating nucleophilic substitutions or cycloadditions . In contrast, methyl or phenyl groups (e.g., in ) stabilize the ring through inductive or resonance effects, reducing reactivity.
  • Trifluoromethyl (CF₃) substitution () introduces strong electron-withdrawing effects, comparable to nitro but with greater lipophilicity, impacting bioavailability in drug design.

Positional Effects :

  • Substitution at C4 (e.g., nitro, CF₃, or 4-chlorophenyl) directs reactivity toward neighboring positions (C3 or C5), as seen in cyclization reactions .
  • C2-methyl groups () sterically hinder reactions at C2/C5, promoting regioselectivity in further functionalizations.

Key Insights:

  • Cycloaddition vs. Carbonylation : The target compound’s synthesis via [3+2] cycloaddition () offers regioselectivity but requires harsh oxidants like MCPBA. In contrast, palladium-catalyzed routes () achieve higher yields but necessitate specialized catalysts.
  • Base Sensitivity : Compounds with nitro groups () are prone to decomposition under strongly basic conditions, limiting their use in alkali-mediated reactions.

Biological Activity

Ethyl 4-(2-nitrophenyl)-1H-pyrrole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological effects, particularly focusing on its antimicrobial and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound belongs to the pyrrole family, characterized by a five-membered heterocyclic structure containing nitrogen. The presence of the nitrophenyl group enhances its reactivity and potential biological activity. The molecular formula is C12H10N2O4C_{12}H_{10}N_{2}O_{4}, with a molecular weight of approximately 246.22 g/mol.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of pyrrole derivatives, including this compound.

In Vitro Studies
In vitro evaluations have demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus3.12High
Escherichia coli6.25Moderate
Pseudomonas aeruginosa12.5Moderate

Antifungal Activity

The antifungal properties of this compound have also been investigated. Studies indicate that it is effective against various fungal strains, including Candida albicans. The compound's mechanism appears to involve disruption of fungal cell membranes, leading to cell death.

Table 2: Antifungal Activity

Fungal StrainMIC (µg/mL)Activity Level
Candida albicans5.0High
Aspergillus niger10.0Moderate

Anticancer Potential

Research into the anticancer properties of this compound suggests it may inhibit tumor growth through various mechanisms, including apoptosis induction in cancer cells. A study reported that derivatives of pyrrole, including this compound, showed promising results in inhibiting the Bcl-2/Bcl-xL pathway, which is crucial for cancer cell survival .

Case Study: Inhibition of Tumor Growth
In a recent study involving cell lines derived from breast cancer, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls, indicating its potential as an anticancer agent.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its action may involve:

  • DNA Gyrase Inhibition : Similar to other pyrrole derivatives, it may inhibit DNA gyrase, an essential enzyme for bacterial DNA replication .
  • Protonophoric Activity : It could act as a protonophore, disrupting proton gradients across membranes in microbial cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing Ethyl 4-(2-nitrophenyl)-1H-pyrrole-3-carboxylate?

  • Methodological Answer : A three-component, one-pot reaction involving aniline derivatives, diethyl acetylenedicarboxylate, and substituted aldehydes (e.g., 2-nitrobenzaldehyde) is widely used. Optimization of solvent polarity (e.g., ethanol or acetonitrile) and temperature (80–100°C) enhances yield. Post-synthesis purification via column chromatography with ethyl acetate/hexane gradients is critical for isolating the pure compound .

Q. How is the crystal structure of this compound determined, and what tools are essential?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection requires a diffractometer (e.g., Bruker D8 Venture), and refinement is performed using SHELXL . Key parameters include bond lengths (e.g., C–C: ~1.48 Å, C–N: ~1.35 Å) and angles (e.g., pyrrole ring torsional angles: 5–10°). Hirshfeld surface analysis in CrystalExplorer quantifies intermolecular interactions (e.g., O···H, N···H) .

Q. What spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer :

  • FTIR : Confirms carbonyl (C=O) stretches at ~1700 cm⁻¹ and nitro (NO₂) vibrations at ~1520 cm⁻¹ .
  • NMR : ¹H NMR shows characteristic pyrrole proton signals at δ 6.2–6.8 ppm and ethyl ester protons as a triplet (δ 1.2–1.4 ppm) .
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 275.1) .

Advanced Research Questions

Q. How can contradictory data between spectroscopic and crystallographic results be resolved?

  • Methodological Answer : Discrepancies (e.g., NMR proton shifts vs. SC-XRD hydrogen positions) arise from dynamic vs. static structural snapshots. Use DFT calculations (B3LYP/6-31G*) to model solution-phase conformers and compare with crystallographic data. Solvent effects in NMR (e.g., DMSO-d₆ vs. CDCl₃) must also be accounted for .

Q. What computational strategies predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with Gaussian09 or ORCA software calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Global reactivity descriptors (e.g., electronegativity χ ≈ 4.5 eV, hardness η ≈ 3.2 eV) derived from Conceptual DFT guide reaction mechanism studies .

Q. How can reaction conditions be optimized to minimize byproducts in multi-step syntheses?

  • Methodological Answer : Use Design of Experiments (DoE) to screen variables:

  • Catalyst : Lewis acids (e.g., ZnCl₂) improve nitro group reactivity.
  • Solvent : Polar aprotic solvents (DMF) enhance intermediate stability.
  • Temperature : Stepwise heating (60°C → 100°C) prevents decomposition. Monitor via TLC and HPLC to isolate intermediates .

Q. What structural modifications enhance bioactivity while retaining the pyrrole core?

  • Methodological Answer : Introduce substituents at the pyrrole N–H position (e.g., alkylation) or the phenyl ring (e.g., electron-withdrawing groups like –CF₃). SAR studies show that 2-nitrophenyl substitution enhances antimicrobial activity, while ester-to-amide conversion improves solubility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(2-nitrophenyl)-1H-pyrrole-3-carboxylate
Reactant of Route 2
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Ethyl 4-(2-nitrophenyl)-1H-pyrrole-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.